molecular formula C14H16O3 B14148360 2-Oxo-1-phenylcyclohexaneacetic acid CAS No. 3645-89-4

2-Oxo-1-phenylcyclohexaneacetic acid

Cat. No.: B14148360
CAS No.: 3645-89-4
M. Wt: 232.27 g/mol
InChI Key: VIKJTJUHWIWYNO-UHFFFAOYSA-N
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Description

2-Oxo-1-phenylcyclohexaneacetic acid is an organic compound with a complex structure that includes a phenyl group attached to a cyclohexane ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-phenylcyclohexaneacetic acid typically involves the reaction of cyclohexanone with phenylacetic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where cyclohexanone is treated with phenylacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-phenylcyclohexaneacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-Oxo-1-phenylcyclohexaneacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with therapeutic effects.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Oxo-1-phenylcyclohexaneacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylcyclohexanone: Similar structure but lacks the acetic acid moiety.

    Phenylacetic acid: Contains the phenyl and acetic acid groups but lacks the cyclohexane ring.

    Cyclohexanone: Contains the cyclohexane ring and ketone group but lacks the phenyl and acetic acid groups.

Uniqueness

2-Oxo-1-phenylcyclohexaneacetic acid is unique due to its combination of a phenyl group, cyclohexane ring, and acetic acid moiety. This unique structure imparts specific chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

CAS No.

3645-89-4

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

2-(2-oxo-1-phenylcyclohexyl)acetic acid

InChI

InChI=1S/C14H16O3/c15-12-8-4-5-9-14(12,10-13(16)17)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,16,17)

InChI Key

VIKJTJUHWIWYNO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)C1)(CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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